Adrenoglomerulotropin

Catalog No.
S591352
CAS No.
1210-56-6
M.F
C13H16N2O
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adrenoglomerulotropin

CAS Number

1210-56-6

Product Name

Adrenoglomerulotropin

IUPAC Name

6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3

InChI Key

RDUORFDQRFHYBF-UHFFFAOYSA-N

SMILES

CC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC

Synonyms

1-Me-6-MTHBC, 1-methyl-6-methoxy-tetrahydro-beta-carboline, 6-methoxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline, adrenoglomerulotropin

Canonical SMILES

CC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC

The exact mass of the compound Adrenoglomerulotropin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Adrenoglomerulotropin is a peptide hormone believed to be produced in the pineal gland. It plays a crucial role in regulating the secretion of aldosterone from the zona glomerulosa of the adrenal cortex. The compound was first identified by Dr. G. Farrell, who demonstrated its ability to stimulate aldosterone secretion in experimental models . Its structure is chemically related to carbolines, which are a class of compounds that include various alkaloids.

The primary chemical reaction involving adrenoglomerulotropin is its interaction with specific receptors on adrenal zona glomerulosa cells. This interaction leads to the activation of signaling pathways that promote aldosterone synthesis. The exact biochemical pathway involves the stimulation of steroidogenic enzymes that convert cholesterol into aldosterone through several steps, including hydroxylation and oxidation reactions catalyzed by cytochrome P450 enzymes .

Adrenoglomerulotropin has been shown to exert potent biological effects by stimulating aldosterone release. Aldosterone itself regulates sodium and potassium levels in the body, influencing blood pressure and fluid balance. The biological activity of adrenoglomerulotropin is particularly notable in conditions where aldosterone secretion needs to be increased, such as during stress or low blood volume states .

The synthesis of adrenoglomerulotropin can be achieved through various methods:

  • Natural Extraction: Initially isolated from pineal tissue using chromatographic techniques.
  • Chemical Synthesis: Synthetic methods have been developed to produce adrenoglomerulotropin in a laboratory setting, often involving peptide coupling techniques that facilitate the formation of peptide bonds between amino acids.
  • Recombinant DNA Technology: Advances in biotechnology allow for the production of adrenoglomerulotropin using genetically modified organisms that express the necessary precursor proteins .

Adrenoglomerulotropin's primary application lies in its potential therapeutic use for conditions characterized by low aldosterone levels or dysregulated blood pressure. Research into its role may lead to novel treatments for hypertension and other cardiovascular disorders. Additionally, understanding its function could provide insights into the interplay between the pineal gland and adrenal function .

Studies have indicated that adrenoglomerulotropin interacts with adrenergic receptors and other signaling molecules within the adrenal cortex. These interactions are crucial for modulating the secretion of aldosterone in response to physiological stimuli such as angiotensin II and plasma potassium levels . Research has also explored how sympathetic nervous system activity influences adrenoglomerulotropin's effects on adrenal function.

Adrenoglomerulotropin shares similarities with several other compounds involved in adrenal function and steroidogenesis:

CompoundSimilarityUnique Features
AldosteroneRegulates sodium and potassium balanceDirectly affects renal function
Adrenocorticotropic HormoneStimulates cortisol productionActs on multiple layers of adrenal cortex
CortisolInvolved in stress responseRegulates metabolism and immune response
MelatoninProduced in the pineal glandPrimarily regulates circadian rhythms

Adrenoglomerulotropin is unique due to its specific action on aldosterone secretion without directly influencing cortisol levels, highlighting its specialized role in electrolyte balance and blood pressure regulation .

Adrenoglomerulotropin possesses distinctive chemical characteristics that define its biological activity. Based on the available research data, the compound has been characterized with the following properties:

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight216.2789 g/mol
StereochemistryRacemic
Defined Stereocenters0/1
E/Z Centers0
Charge0
SMILESCOC1=CC2=C(NC3=C2CCNC3C)C=C1
InChIKeyRDUORFDQRFHYBF-UHFFFAOYSA-N

The chemical structure of adrenoglomerulotropin is chemically related to carbolines, which are a class of compounds that include various alkaloids. Its lipid-based composition appears critical to its ability to interact with specific receptors on adrenal zona glomerulosa cells, thereby facilitating its biological activities in aldosterone regulation.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

216.126263138 g/mol

Monoisotopic Mass

216.126263138 g/mol

Heavy Atom Count

16

UNII

U18P8J9O2I

Other CAS

1210-56-6

Wikipedia

6-MeO-THH

General Manufacturing Information

1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-6-methoxy-1-methyl-: INACTIVE

Dates

Last modified: 07-17-2023

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